molecular formula C19H24N4O B2894716 N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1421523-47-8

N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2894716
CAS No.: 1421523-47-8
M. Wt: 324.428
InChI Key: ZYMRTLUOQQDTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a chemical compound offered for research purposes. It features a piperidine carboxamide scaffold, a structure recognized in medicinal chemistry for its privileged status in drug discovery. Piperidine-containing compounds are investigated for a range of biological activities due to their ability to modulate pharmacokinetic properties and adapt to the steric demands of various biological targets . While specific biological data for this exact compound may be limited, analogous N-arylpiperidine-3-carboxamide derivatives have demonstrated significant potential in pharmaceutical research. Notably, closely related structural analogs have been identified as potent senescence inducers in phenotypic screens for melanoma treatment, showing remarkable antiproliferative activity against human cancer cell lines . Furthermore, recent research has highlighted the piperidine carboxamide core in the discovery of new antimalarial agents. One such study identified a series of potent, selective, and orally active piperidine carboxamides that target the Plasmodium falciparum proteasome, demonstrating efficacy in a mouse model of human malaria with a low propensity for resistance development . The structural similarity of this compound suggests it is a valuable candidate for researchers exploring novel therapeutic agents in oncology, infectious diseases, and other areas. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-13-6-4-8-17(15(13)3)20-19(24)16-7-5-11-23(12-16)18-10-9-14(2)21-22-18/h4,6,8-10,16H,5,7,11-12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMRTLUOQQDTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C19H24N4O
  • Molecular Weight : 324.428 g/mol
  • CAS Number : 2195878-92-1

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor agent, anti-inflammatory compound, and its effects on different cell lines.

Antitumor Activity

Research indicates that derivatives of piperidine carboxamides, including this compound, exhibit significant antitumor activity. The compound has been tested against various cancer cell lines, demonstrating a capacity to inhibit cell proliferation and induce apoptosis.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)10.38Induction of apoptosis via caspase activation
MDA-MB-23112.5Inhibition of EGFR signaling
U-937 (leukemia)8.5ROS-mediated cytotoxicity

The IC50 values represent the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against the specific cancer cell line.

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has shown promise in reducing inflammation. Studies have indicated that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Case Studies

  • Study on Breast Cancer Cell Lines :
    A study conducted on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase-3 and increased levels of p53 protein .
  • Combination Therapy with Doxorubicin :
    Another investigation explored the synergistic effects of combining this compound with doxorubicin in treating breast cancer. The results indicated enhanced cytotoxic effects when used in combination, suggesting a potential strategy for improving therapeutic outcomes while minimizing side effects .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the piperidine ring or the phenyl substituents can lead to variations in potency and selectivity against different targets.

Comparison with Similar Compounds

N-(3-Acetylphenyl)-1-(6-Cyclopropylpyridazin-3-yl)Piperidine-3-Carboxamide (CAS 2320663-75-8)

This compound () shares the piperidine-3-carboxamide backbone and pyridazine ring with the target compound but differs in substituents:

  • Pyridazine substitution: A 6-cyclopropyl group replaces the 6-methyl group.
  • Aromatic substitution : The 3-acetylphenyl group (electron-withdrawing acetyl) contrasts with the 2,3-dimethylphenyl group (electron-donating methyl). This difference may influence binding affinity in target proteins, such as kinases or GPCRs.
Parameter Target Compound CAS 2320663-75-8
Molecular Formula C₂₀H₂₄N₄O (estimated) C₂₁H₂₄N₄O₂
Molecular Weight ~336.44 g/mol (estimated) 364.4 g/mol
Pyridazine Substituent 6-Methyl 6-Cyclopropyl
Aromatic Substituent 2,3-Dimethylphenyl 3-Acetylphenyl

N-(2-Chloro-6-(3-Hydroxyprop-1-ynyl)Pyridin-3-yl)Pivalamide ()

Though a pyridine derivative, this compound shares the pivalamide (tert-butyl carboxamide) group. The chloro and hydroxypropynyl substituents introduce polar and steric effects, likely reducing bioavailability compared to the target compound’s dimethylphenyl group.

Substituent-Based Analogues

N-(2,3-Dimethylphenyl) Acetamide Derivatives ()

Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) feature chloroacetamide groups with aromatic substitutions. While structurally distinct from the target compound’s piperidine-carboxamide core, these analogues highlight the role of substituent positioning :

  • Ortho-substituents (e.g., 2,3-dimethylphenyl in the target compound) may enhance steric shielding, reducing metabolic oxidation.
  • Electron-donating groups (e.g., methyl in the target compound vs. chloro in alachlor) modulate electronic density, affecting interactions with biological targets.

Key Research Findings and Implications

Pyridazine vs. Pyridine Derivatives

In contrast, pyridine derivatives (–3, 5) often prioritize lipophilicity for membrane penetration, as seen in 6-chloro-2-iodo-3-methylpyridine ().

Piperidine-Carboxamide Modifications

The piperidine-3-carboxamide scaffold in the target compound offers conformational flexibility, allowing adaptation to diverse binding pockets. Comparatively, rigid carboxamide derivatives like tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate () may exhibit lower target promiscuity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide to improve yield and purity?

  • Methodology :

  • Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation between the piperidine and pyridazine moieties .

  • Optimize reaction conditions (temperature, solvent polarity, and stoichiometry) for intermediates. For example, pyridazine derivatives often require anhydrous conditions and inert atmospheres to prevent hydrolysis .

  • Monitor reaction progress via TLC or HPLC and employ column chromatography or recrystallization for purification.

    • Data Table : Example Reaction Conditions
StepReagent/CatalystSolventTemperatureYield (%)Purity (HPLC)
Amide couplingEDC, HOBtDMF25°C6595%
CyclizationK₂CO₃Acetonitrile80°C7298%

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : Confirm regiochemistry of the pyridazine ring and substitution pattern on the piperidine using ¹H/¹³C NMR (e.g., δ 2.3 ppm for methyl groups on phenyl) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion at m/z calculated for C₂₀H₂₅N₄O).
  • X-ray crystallography : Resolve ambiguities in stereochemistry for chiral centers in the piperidine ring .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

  • Methodology :

  • Receptor binding assays : Use radiolabeled ligands to assess affinity for target receptors (e.g., neuropeptide or kinase receptors, based on structural analogs) .
  • Cell viability assays : Test cytotoxicity in HEK-293 or HeLa cells at 1–100 µM concentrations.
  • In vitro enzyme inhibition : Measure IC₅₀ against enzymes like phosphodiesterases or kinases using fluorescence-based protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound’s piperidine-pyridazine scaffold?

  • Methodology :

  • Systematic substitutions : Replace the 2,3-dimethylphenyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OMe) groups to evaluate effects on potency .
  • Bioisosteric replacements : Substitute pyridazine with pyrimidine or triazine to assess metabolic stability .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., pyridazine N-atoms) .

Q. How should researchers resolve contradictions in biological data between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and blood-brain barrier penetration via LC-MS/MS. Poor in vivo efficacy may correlate with rapid clearance .
  • Metabolite identification : Use liver microsomes or hepatocytes to detect oxidative metabolites (e.g., hydroxylation at the piperidine ring) that may antagonize activity .
  • Species-specific receptor assays : Test binding affinity against human vs. rodent receptors to explain interspecies variability .

Q. What computational strategies can predict off-target interactions or toxicity risks?

  • Methodology :

  • Molecular docking : Screen against databases like ChEMBL or PubChem to identify potential off-targets (e.g., cytochrome P450 isoforms) .
  • QSAR models : Train models using toxicity endpoints (e.g., Ames test data) to prioritize derivatives with lower mutagenic risk .
  • ADMET prediction : Use SwissADME or ADMETlab to forecast solubility, hepatotoxicity, and hERG channel inhibition .

Data Contradiction Analysis

Q. Conflicting solubility How to reconcile discrepancies between theoretical (LogP) and experimental solubility?

  • Methodology :

  • Experimental validation : Use shake-flask method in PBS (pH 7.4) and compare with predicted LogP (e.g., ChemAxon). Crystallinity or polymorphic forms may explain discrepancies .
  • Co-solvent systems : Test solubility enhancers (e.g., cyclodextrins) for formulation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.